6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a pharmaceutical compound extensively employed in studying for an array of ailments encompassing neurological disorders and select cancer varieties .
Synthesis Analysis
The synthesis of this compound involves a mixture of the amino alcohol, ammonium chloride, and aluminum chloride stirred at 183-185°C. Additional aluminum chloride is added in two stages, and the reaction is continued for 18 hours .Molecular Structure Analysis
The molecular formula of this compound is C9H10Cl3N . The InChI code is 1S/C9H9Cl2N.ClH/c10-8-3-6-1-2-12-5-7 (6)4-9 (8)11;/h3-4,12H,1-2,5H2;1H .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical and Chemical Properties Analysis
The compound has a molecular weight of 238.54 . It is a solid under normal conditions and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
A study explored the analgesic and anti-inflammatory activities of a compound related to 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride. The compound showed significant analgesic and anti-inflammatory effects in various doses, suggesting its potential use as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Antiglioma Activity
Research on biaryl 1,2,3,4-tetrahydroisoquinoline derivatives, including analogs of 6,7-Dichloro-tetrahydroisoquinoline, revealed antiglioma activity. These compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, indicating potential clinical utility in treating gliomas and other tumor cell lines (Mohler et al., 2006).
Inhibition of Phenylethanolamine N-Methyltransferase
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (a variant of 6,7-Dichloro-tetrahydroisoquinoline) acts as a potent inhibitor of phenylethanolamine N-methyltransferase. This inhibition could have therapeutic applications, potentially influencing neurotransmitter systems (Demarinis et al., 1981).
Local Anesthetic Activity
A synthesis study of 1-Aryltetrahydroisoquinoline Alkaloid Derivatives, related to 6,7-Dichloro-tetrahydroisoquinoline, demonstrated significant local anesthetic activity. These compounds, in particular concentrations, were more active than lidocaine, suggesting their potential as anesthetic agents (Azamatov et al., 2023).
Beta-Adrenergic Receptor Blocking Properties
Studies have shown that certain modifications of tetrahydroisoquinoline compounds, closely related to 6,7-Dichloro-tetrahydroisoquinoline, exhibit significant beta-adrenergic receptor antagonist properties. This opens up possibilities for new classes of beta-blockers with unique tissue distribution and pharmacological properties (Kaiser et al., 1986).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation. Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of eye contact .
Properties
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRXWAYVSPJBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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